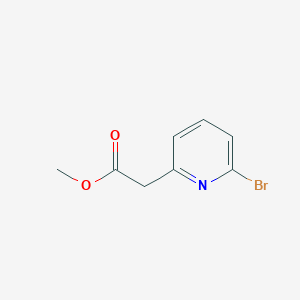

Methyl 2-(6-bromopyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTQSTLAWKUGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856857 | |

| Record name | Methyl (6-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907191-65-5 | |

| Record name | Methyl (6-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to Methyl 2-(6-bromopyridin-2-yl)acetate in Modern Synthesis

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Methyl 2-(6-bromopyridin-2-yl)acetate, a bifunctional molecule, has emerged as a critical intermediate, offering synthetic chemists a versatile platform for molecular elaboration. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role as a precursor to complex molecular architectures with significant biological and material properties.

The intrinsic reactivity of this compound is dictated by two key functional groups: the bromo-substituted pyridine ring and the methyl acetate side chain. The bromine atom at the 6-position of the pyridine ring serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the methyl acetate moiety provides a site for modifications such as hydrolysis, amidation, and reduction, further expanding its synthetic utility. This dual functionality allows for a modular and convergent approach to the synthesis of a diverse array of target molecules.

Core Applications in Synthetic Chemistry

This compound is predominantly utilized as a synthon in the construction of more elaborate chemical entities. Its value lies in its ability to introduce a substituted pyridylacetic acid or ester motif into a target molecule, a common structural feature in many biologically active compounds.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The pyridine nucleus is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. While direct evidence for the use of this compound in the synthesis of the anticancer drug Pazopanib is not explicitly detailed in publicly available literature, its structural motifs are highly relevant to the synthesis of such kinase inhibitors. The synthesis of Pazopanib and other similar kinase inhibitors often involves the coupling of a substituted pyrimidine with an indazole or a related heterocyclic amine.[1][2][3] Brominated pyridine intermediates are crucial for creating the necessary linkages in these complex molecules.[1][2][3]

The general strategy involves leveraging the bromo-substituent for a cross-coupling reaction to link the pyridine ring to another heterocyclic system, followed by modification of the acetate group to build the rest of the molecule.

Precursor for Substituted Pyridine Derivatives

The reactivity of the bromine atom on the pyridine ring allows for the synthesis of a wide range of substituted pyridines. This is primarily achieved through transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups at the 6-position.

-

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, leading to the synthesis of 2,6-disubstituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck and Stille Couplings: Further expanding the scope of C-C bond formation with alkenes and organostannanes, respectively.

These reactions are foundational in modern organic synthesis and provide a powerful toolkit for diversifying the pyridine core of this compound.[4][5]

Modification of the Acetate Side Chain

The methyl acetate group offers a secondary point of modification, which can be manipulated independently or in concert with reactions at the pyridine ring.

-

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid provides a handle for further functionalization, such as amide bond formation or conversion to other functional groups.

-

Amidation: Direct reaction with amines can yield a variety of amides, a common functional group in bioactive molecules.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of subsequent transformations.

-

Alpha-Functionalization: The methylene group adjacent to the carbonyl can be deprotonated to form an enolate, allowing for the introduction of various electrophiles at the alpha-position.

Experimental Protocols and Methodologies

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous conditions (inert atmosphere of Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Add the solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Conditions | Causality |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. |

| Solvent | Toluene, Dioxane/Water | Solubilizes reactants and facilitates heat transfer; the presence of water can sometimes accelerate the reaction. |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Workflow for the Synthesis of a Hypothetical Bioactive Molecule

This workflow illustrates a potential synthetic route starting from this compound to a more complex, hypothetical drug candidate.

Caption: Synthetic workflow from the starting material to a final product.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 907191-65-5 | [6] |

| Molecular Formula | C₈H₈BrNO₂ | [6] |

| Molecular Weight | 230.06 g/mol | [6] |

| Appearance | Not specified, likely a solid or oil | |

| Storage | Inert atmosphere, 2-8°C | [6] |

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The ability to perform selective modifications at both the pyridine ring and the acetate side chain provides a powerful strategy for the generation of molecular diversity. As the demand for novel therapeutics and functional materials continues to grow, the importance of such well-defined and reactive intermediates is expected to increase, solidifying the role of this compound in the synthetic chemist's toolbox.

References

- Google Patents.

-

ACS Publications. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society. [Link]

-

NIH. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. [Link]

- Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

-

Justia Patents. bromination of pyridine derivatives. [Link]

-

ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]

-

NIH. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

- Google Patents. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.

-

NIH. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. [Link]

-

Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][6][7][8]triazolo[4,3-a][6][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

-

NIH. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC. [Link]

- Googleapis.com. WO 2015/057043 A1.

-

RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry. [Link]

-

World Scientific Publishing. A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. [Link]

- Google Patents.

-

NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. [Link]

-

ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. [Link]

-

PubMed. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. [Link]

- Google Patents.

-

RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

ResearchGate. Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. [Link]

-

MDPI. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

MDPI. Special Issue : Synthesis of Bioactive Compounds: Volume II. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 907191-65-5|this compound|BLD Pharm [bldpharm.com]

- 7. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(6-bromopyridin-2-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance of a Core Heterocyclic Building Block

Methyl 2-(6-bromopyridin-2-yl)acetate is more than a mere chemical compound; it is a versatile and highly valuable scaffold in the landscape of modern medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and an ester-functionalized side chain, presents a strategic platform for molecular elaboration. The bromine atom serves as a key handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and amino moieties. Simultaneously, the methyl acetate group offers a site for hydrolysis, amidation, or further modification, making this molecule a cornerstone intermediate for constructing complex, biologically active agents and functional materials. This guide provides an in-depth overview of the primary synthetic strategies, grounded in mechanistic principles and practical, field-proven protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical deconstruction of the target molecule. For this compound, two primary retrosynthetic pathways emerge, each with distinct advantages and challenges.

Caption: High-level retrosynthetic analysis of the target molecule.

-

Route A: The Acid-First Approach. This strategy involves the synthesis of the parent carboxylic acid, 2-(6-bromopyridin-2-yl)acetic acid[1], followed by a terminal esterification step. This pathway is advantageous if the carboxylic acid is a commercially available or easily accessible intermediate.

-

Route B: The Pyridine Functionalization Approach. This is a more convergent strategy that begins with a readily available pyridine precursor, such as 2,6-dibromopyridine. The core of this route is the selective installation of the acetate side chain onto the pyridine ring, typically via a transition-metal-catalyzed cross-coupling reaction.

This guide will dissect both strategies, providing the mechanistic rationale and detailed protocols required for successful laboratory execution.

Chapter 2: Synthesis via Late-Stage Esterification (Route A)

This route culminates in one of the most fundamental reactions in organic chemistry: Fischer esterification. The primary challenge is the preceding synthesis of the carboxylic acid intermediate.

Principle and Mechanism of Fischer Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The acid catalyst serves a critical dual role: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to attack by the weakly nucleophilic alcohol.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-(6-bromopyridin-2-yl)acetic acid to its methyl ester.

Materials:

-

2-(6-bromopyridin-2-yl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(6-bromopyridin-2-yl)acetic acid (1.0 eq) in an excess of dry methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the solution.[3]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~8).[3]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the reaction mixture).[3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Chapter 3: Synthesis via Negishi Cross-Coupling (Route B)

This elegant and powerful approach builds the target molecule by forming the key C(sp²)-C(sp³) bond directly on the pyridine scaffold. The Negishi coupling is particularly well-suited for this transformation due to its high functional group tolerance and generally mild reaction conditions.[4]

Causality Behind the Choice of Negishi Coupling

-

Expertise & Experience: While other cross-coupling reactions exist, the Negishi coupling is often preferred for its reliability in forming C(sp²)-C(sp³) bonds. Organozinc reagents are typically more reactive than organoboron compounds (used in Suzuki coupling) but less reactive and more functional-group-tolerant than organomagnesium (Grignard) or organolithium reagents. This balance makes them ideal for coupling with functionalized partners like bromo-pyridines.

-

Authoritative Grounding: The power of Negishi coupling lies in the transmetalation step of the palladium catalytic cycle, which is generally fast and efficient, leading to high yields.[5] The use of palladium precatalysts supported by specialized phosphine ligands has further broadened the scope and efficiency of this reaction.[4]

The Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Caption: The Palladium-catalyzed Negishi cross-coupling cycle.

Experimental Protocol: Negishi Coupling

This protocol describes a representative procedure for the synthesis of the target molecule from 2,6-dibromopyridine.

Materials:

-

2,6-Dibromopyridine

-

Methyl bromoacetate

-

Activated Zinc dust

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

Part A: Preparation of the Organozinc Reagent

-

Activation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 eq).

-

Initiation: Add a small volume of anhydrous THF. To the stirred suspension, add a solution of methyl bromoacetate (1.2 eq) in anhydrous THF dropwise. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. An exotherm indicates the formation of the Reformatsky-type reagent.

-

Completion: Stir the mixture at room temperature for 1-2 hours until the zinc has been consumed. The resulting greyish solution of the organozinc reagent is used directly in the next step.

Part B: The Cross-Coupling Reaction 4. Reaction Setup: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 eq), in anhydrous THF. 5. Reagent Addition: Transfer the freshly prepared organozinc solution from Part A to the flask containing the pyridine and catalyst via cannula. 6. Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS. 7. Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. 8. Extraction & Purification: Extract the mixture with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to isolate this compound.

Chapter 4: Data Summary and Method Comparison

The choice of synthetic route often depends on factors like starting material availability, scale, and desired purity.

| Parameter | Route A: Fischer Esterification | Route B: Negishi Coupling |

| Key Reagents | Carboxylic acid, Methanol, H₂SO₄ | 2,6-Dibromopyridine, Methyl bromoacetate, Zinc, Pd Catalyst |

| Typical Yield | >90% (for the esterification step) | 60-80% (for the coupling step) |

| Reaction Conditions | Refluxing methanol | Inert atmosphere, RT to 60 °C |

| Key Advantages | - High yield for the final step- Simple, classic reaction- No transition metals required | - Convergent strategy- Starts from simple, symmetric material- Mild conditions |

| Key Disadvantages | - Requires synthesis of the acid precursor- Reversible reaction | - Requires inert atmosphere technique- Cost of palladium catalyst- Potential for side products (di-substitution) |

Conclusion: A Scientist's Perspective

Both presented routes offer robust and reliable pathways to this compound.

-

For large-scale synthesis or when the precursor acid is readily available, the Fischer Esterification (Route A) is often the most economical and straightforward choice for the final transformation. Its simplicity and high yield are compelling advantages.

-

For diversity-oriented synthesis or when flexibility is key, the Negishi Cross-Coupling (Route B) provides a more powerful and convergent approach. It allows for the direct construction of the carbon skeleton from a simple, commercially available pyridine. The principles of this route can be extended by using different organozinc reagents to create a library of analogous compounds, a common requirement in drug discovery programs.

Ultimately, the optimal strategy is dictated by the specific constraints and goals of the research program. A thorough understanding of the underlying mechanisms and practical considerations detailed in this guide will empower the research scientist to make informed decisions and achieve a successful synthesis of this critical chemical intermediate.

References

- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.

- European Patent Office. (2014). PROCESS FOR PREPARING METHYL ACETATE - EP 2940000 B1.

- National Institutes of Health. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC.

- ChemicalBook. methyl 2-(6-aminopyridin-3-yl)acetate synthesis.

- Organic Syntheses. PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE.

- Organic Syntheses. 2-bromopyridine.

- Google Patents. (2016). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- Google Patents. (2016). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

- ACS Publications. The synthesis and biological activity of substituted 2,6-diaminopyridines | Journal of Medicinal Chemistry.

- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling.

- BenchChem. Comparative analysis of synthetic routes to "Methyl 2-(6-bromo-1H-indol-3-yl)acetate".

- ResearchGate. (2025). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.

- Google Patents. US2876255A - Preparation of bromo acids and esters.

- ResearchGate. (2015). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines | Request PDF.

- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- National Institutes of Health. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC.

- Organic Chemistry Portal. Ester synthesis by esterification.

- Denmark Group. The Negishi Cross-Coupling Reaction.

- Organic Chemistry II LibreTexts. 22.3. Reaction of acyl derivatives with weak nucleophiles.

- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- PubMed. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors.

- National Institutes of Health. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC.

- MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

- J&K Scientific. 2-(6-Bromopyridin-2-yl)acetic acid | 1093879-46-9.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 3. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [denmarkgroup.web.illinois.edu]

The Strategic Functionalization of 6-Bromopyridin-2-yl Scaffolds: An In-depth Technical Guide

Introduction: The 6-Bromopyridin-2-yl Core in Modern Chemistry

The 2,6-disubstituted pyridine framework is a cornerstone in the architecture of molecules designed for high-impact applications, particularly in the realms of medicinal chemistry and materials science. Within this class of compounds, the 6-bromopyridin-2-yl scaffold emerges as a uniquely versatile and strategically important building block. The inherent electronic properties of the pyridine ring, coupled with the differential reactivity of the C-Br bond, provide a rich platform for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the reactivity of the bromine atom on this scaffold, providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles and practical methodologies for its effective functionalization. We will delve into the nuances of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, presenting not just protocols, but the causal logic behind the selection of catalysts, ligands, and reaction conditions.

Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridin-2-yl scaffold is primed for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. The choice of the specific cross-coupling reaction is dictated by the desired bond formation—be it carbon-carbon or carbon-heteroatom.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds. In the context of the 6-bromopyridin-2-yl scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can influence the catalytic cycle by coordinating to the palladium center, which can affect the rate and selectivity of the reaction. The choice of ligand is crucial to modulate the reactivity of the palladium catalyst and prevent catalyst deactivation.

Comparative Data for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine:

| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 | [1] |

| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 | [1] |

| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 12 | Mono-arylated | 85 | [2] |

Field-Proven Protocol: Selective Mono-Arylation of 2,6-Dibromopyridine [1][3]

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Reagent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive flow of argon.

-

Reaction: Heat the mixture to 100 °C and stir for 16 hours.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[4] This reaction is particularly valuable for the synthesis of pharmaceutical intermediates.

Mechanistic Insights: The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile in the transmetalation-like step (amine instead of an organoboron species). The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[5]

Comparative Data for Buchwald-Hartwig Amination of 2,6-Dihalopyridines:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 80 | 16 | 71 | [6] |

| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 88 | [2] |

| 3 | Benzylamine | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 92 | [7] |

Field-Proven Protocol: Amination of 6-Bromopyridin-2-amine [7]

-

Reaction Setup: In a glovebox, charge a vial with 6-bromopyridin-2-amine (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

Catalyst Premix: In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) in anhydrous toluene.

-

Reagent Addition: Add the catalyst solution to the vial containing the substrates and base.

-

Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 18 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 6-bromopyridin-2-yl scaffold and a terminal alkyne.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[9]

Mechanistic Considerations: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne. Copper-free versions of this reaction have also been developed.

Comparative Data for Sonogashira Coupling of Bromopyridines:

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | 96 | [5] |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 12 | 72 | [10] |

| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | DIPA (2.0) | DMF | 120 (MW) | 0.25 | >95 | [9] |

Field-Proven Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine [10]

-

Reaction Setup: To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and triethylamine (Et₃N) (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

-

Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (e.g., argon).

-

Reagent Addition: Add the terminal alkyne (1.0 equiv) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Stille and Heck Couplings: Expanding the Synthetic Toolbox

Stille Coupling: This reaction involves the coupling of an organostannane with the 6-bromopyridin-2-yl scaffold. While powerful, the toxicity of the tin reagents necessitates careful handling and purification.[11]

Heck Reaction: The Heck reaction couples the 6-bromopyridin-2-yl scaffold with an alkene.[12] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Due to the breadth of palladium-catalyzed reactions, detailed protocols for Stille and Heck couplings can be adapted from procedures for structurally similar bromopyridines.[12][13]

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the electronegative nitrogen and bromine atoms, makes the 6-bromopyridin-2-yl scaffold susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile directly displaces the bromide.

Mechanistic Principles: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. The pyridine nitrogen plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, particularly when the attack occurs at the C2 or C6 positions.

Comparative Data for SNAr Reactions on Halopyridines:

| Entry | Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyrimidine | Morpholine | Water | 100 | 2 | 95 | [14] |

| 2 | 4-Chloroquinazoline | Aniline | Water | 100 | 2 | 98 | [14] |

| 3 | 2,6-Dichloropyridine | Sodium Methoxide | Methanol | 65 | 4 | 85 | N/A |

Field-Proven Protocol: SNAr with an Alkoxide

-

Reaction Setup: To a solution of the 6-bromopyridin-2-yl substrate (1.0 equiv) in the corresponding alcohol (e.g., methanol for methoxide substitution), add the sodium alkoxide (e.g., sodium methoxide, 1.5-2.0 equiv).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and carefully quench with water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion: A Versatile Scaffold for Innovation

The 6-bromopyridin-2-yl scaffold stands out as a highly valuable and versatile building block in contemporary organic synthesis. Its reactivity, governed by the interplay of the pyridine nitrogen and the C-Br bond, can be precisely controlled through the judicious selection of reaction conditions. From the robust and varied C-C and C-N bond formations enabled by palladium-catalyzed cross-coupling reactions to the direct displacement of the bromide via SNAr, this scaffold offers a multitude of pathways for molecular diversification. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of the 6-bromopyridin-2-yl core in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Title: Sonogashira Coupling of Terminal Alkynes with Aryl or Vinyl Halides Source: Organic Chemistry Portal URL: [Link]

-

Title: Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides Source: Molecules URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands Source: RSC Publishing URL: [Link]

-

Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: Molecules URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds Source: ResearchGate URL: [Link]

-

Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL: [Link]

-

Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: Molecules URL: [Link]

-

Title: A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers Source: Inorganic Chemistry Frontiers URL: [Link]

-

Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions Source: ResearchGate URL: [Link]

-

Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

-

Title: The Intramolecular Heck Reaction Source: Macmillan Group Meeting, Princeton University URL: [Link]

-

Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes Source: Chemistry – A European Journal URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

-

Title: Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies Source: UCLA Electronic Theses and Dissertations URL: [Link]

-

Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: Organic Letters URL: [Link]

-

Title: Study of mechanistic pathways in cross-linking reactions with palladium Source: Zenodo URL: [Link]

-

Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Synthesis URL: [Link]

-

Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ResearchGate URL: [Link]

-

Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: ResearchGate URL: [Link]

-

Title: A Simple, Modular Synthesis of Substituted Pyridines Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: Molecules URL: [Link]

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science URL: [Link]

-

Title: Oxaphosphole-Based Monophosphorus Ligands for Palladium-Catalyzed Amination Reactions Source: ResearchGate URL: [Link]

-

Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

-

Title: Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions Source: Organic Letters URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Heck reaction Source: Wikipedia URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-(6-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-(6-bromopyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecular structure and the observed NMR signals. We will explore the theoretical underpinnings of chemical shifts and coupling constants within this substituted pyridine derivative, present a detailed experimental protocol for data acquisition, and provide a thorough interpretation of the expected spectra. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of NMR in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this process, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule. For a compound such as this compound, which features a substituted aromatic ring and an ester functional group, NMR provides critical information on proton and carbon connectivity, electronic effects of substituents, and overall molecular geometry. Understanding the nuances of its ¹H and ¹³C NMR spectra is essential for confirming its identity, assessing its purity, and predicting its reactivity in subsequent synthetic steps.

This guide will provide a detailed examination of the NMR characteristics of this compound, beginning with the fundamental principles that govern its spectral appearance. We will then proceed to a detailed analysis of both the proton and carbon spectra, followed by a practical, step-by-step protocol for acquiring high-quality NMR data.

Foundational Principles: Understanding the NMR Spectrum of a Substituted Pyridine

The chemical shifts and coupling patterns observed in the NMR spectrum of this compound are a direct consequence of the electronic environment of each nucleus. The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic downfield shifts for its protons and carbons compared to benzene. The introduction of substituents further modulates these chemical shifts.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons. Protons in the α-position (adjacent to the nitrogen) are the most deshielded, followed by the γ-position, and then the β-position.

-

Substituent Effects:

-

6-Bromo Group: The bromine atom is an electronegative, deactivating substituent. Its primary influence is through a combination of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The inductive effect tends to deshield nearby nuclei, while the resonance effect can lead to some shielding. For halogens, the inductive effect generally dominates, leading to a net deshielding of the pyridine ring protons and carbons.

-

2-Methyl Acetate Group: The methyl acetate substituent at the 2-position also exerts both inductive and resonance effects. The ester carbonyl group is electron-withdrawing, further deshielding the pyridine ring.

-

These combined electronic effects result in a unique set of chemical shifts for the three aromatic protons and six carbons of the pyridine ring system, allowing for their unambiguous assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The aromatic region will display a characteristic splitting pattern for the three protons on the pyridine ring, while the aliphatic region will contain signals for the methylene and methyl protons of the acetate group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.70 | t | ~7.8 |

| H-3 | ~7.45 | d | ~7.8 |

| H-5 | ~7.30 | d | ~7.8 |

| -CH₂- | ~3.90 | s | - |

| -OCH₃ | ~3.70 | s | - |

-

Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring form an AMX spin system.

-

H-4: This proton is expected to be the most downfield of the three due to its position relative to the nitrogen and the bromine atom. It will appear as a triplet due to coupling with both H-3 and H-5 with similar coupling constants.

-

H-3 and H-5: These protons will appear as doublets, each being coupled to H-4. The relative chemical shifts will be influenced by the proximity to the bromo and methyl acetate substituents.

-

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing carbonyl group and the pyridine ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-2 | ~158 |

| C-6 | ~142 |

| C-4 | ~140 |

| C-3 | ~128 |

| C-5 | ~123 |

| -OCH₃ | ~52 |

| -CH₂- | ~45 |

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the most downfield chemical shift.

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-2 and C-6: These carbons, being directly attached to the nitrogen and the substituents, will be significantly deshielded. The carbon bearing the bromine (C-6) will be influenced by the heavy atom effect, which can sometimes lead to a slightly upfield shift compared to what would be expected based on electronegativity alone.

-

C-4: This carbon is expected to be the most deshielded of the remaining ring carbons.

-

C-3 and C-5: These carbons will have chemical shifts in the typical aromatic region for pyridines.

-

-

Aliphatic Carbons (-OCH₃ and -CH₂-): These carbons will appear in the upfield region of the spectrum, with the methyl carbon being the most shielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

5.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

5.2. Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is recommended to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, as ¹³C is less sensitive than ¹H)

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum.

Visualization of Molecular Structure and NMR Workflow

Visual aids are crucial for understanding complex molecular structures and experimental processes.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of NMR and the specific electronic effects of the substituents on the pyridine ring, researchers can confidently interpret the resulting spectra. The detailed experimental protocol ensures the acquisition of high-quality, reproducible data, which is essential for the rigorous demands of pharmaceutical research and development. The predictive nature of the spectral analysis presented here, based on data from analogous compounds, serves as a robust guide for the verification of this important synthetic intermediate.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

An In-depth Technical Guide to the Handling and Storage of Methyl 2-(6-bromopyridin-2-yl)acetate

For researchers, scientists, and drug development professionals engaged in the intricate world of synthetic chemistry, the integrity of starting materials and intermediates is paramount. Methyl 2-(6-bromopyridin-2-yl)acetate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its stability, and therefore its purity and reactivity, is intrinsically linked to the protocols established for its handling and storage. This guide provides a comprehensive overview of the best practices for managing this compound, grounded in an understanding of its chemical properties and potential degradation pathways. The protocols outlined herein are designed to be self-validating systems, ensuring the long-term viability of this critical reagent.

Compound Profile and Hazard Identification

Before delving into handling and storage protocols, a thorough understanding of the compound's characteristics and associated hazards is essential.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 907191-65-5 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Appearance | White to yellow solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

GHS Hazard Statements and Precautionary Measures:

This compound and structurally similar compounds are associated with the following hazards. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

| Hazard Statement | Description | Precautionary Statement Examples |

| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

The Rationale Behind Stringent Storage Conditions: Mitigating Degradation Pathways

The recommended storage conditions for this compound—refrigeration under an inert atmosphere—are not arbitrary. They are a direct consequence of the compound's molecular structure, which features two primary points of potential chemical instability: the methyl ester and the carbon-bromine bond on the pyridine ring.

Caption: Key degradation pathways for this compound.

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. In this case, the products would be 2-(6-bromopyridin-2-yl)acetic acid and methanol.[1][2] This reaction can be catalyzed by both acids and bases. While the neutral hydrolysis of methyl acetate is slow, the rate can be influenced by the presence of acidic or basic impurities.[3] The formation of the carboxylic acid impurity can alter the reactivity of the compound in subsequent synthetic steps and complicate purification processes.

Causality for Protocol: The recommendation to store the compound in a dry, inert atmosphere directly addresses the threat of hydrolysis. By minimizing contact with atmospheric moisture, the primary reactant for this degradation pathway is excluded.

Dehalogenation of the Bromopyridine Ring

The carbon-bromine bond on the pyridine ring is another potential site of reactivity. Dehalogenation, the removal of the bromine atom, can occur through several mechanisms:

-

Photodegradation: Aromatic brominated compounds are known to be susceptible to photodegradation.[4] Exposure to light, particularly in the UV spectrum, can provide the energy to cleave the C-Br bond, leading to the formation of radical species and subsequent reaction to replace the bromine with a hydrogen atom.[5] This would result in the formation of methyl 2-(pyridin-2-yl)acetate as a significant impurity.

-

Thermal Degradation: While generally more stable than the ester to hydrolysis, the C-Br bond can be cleaved at elevated temperatures.

-

Reductive Dehalogenation: The presence of reducing agents can facilitate the removal of the bromine atom.[6] While less of a concern during storage, this highlights the importance of ensuring the compound is not stored in proximity to reactive metals or other reducing agents.

Causality for Protocol: The recommendation to store the compound in a dark place, typically within an amber vial or in a light-proof container, is a direct measure to prevent photodegradation. Refrigeration helps to minimize the rate of any potential thermally induced dehalogenation.

The Role of an Inert Atmosphere

An inert atmosphere, typically nitrogen or argon, serves a dual purpose in the preservation of this compound.[7][8]

-

Exclusion of Moisture: As discussed, this is critical to prevent hydrolysis of the methyl ester.

-

Exclusion of Oxygen: While pyridine and its derivatives are generally stable to oxidation under ambient conditions, the presence of atmospheric oxygen can participate in radical-mediated degradation pathways, particularly if initiated by light or heat.[9][10] By displacing oxygen, an inert atmosphere provides an additional layer of protection against oxidative degradation.

Expert Insight: While both nitrogen and argon are effective, argon is denser than air and can be more effective at displacing it from a container, especially when handling the solid.[8] For long-term storage, a properly sealed container backfilled with either gas is sufficient.

Detailed Handling and Storage Protocols

Adherence to the following step-by-step protocols will ensure the integrity and longevity of this compound.

Personal Protective Equipment (PPE)

A steadfast commitment to safety is the foundation of all laboratory work. Before handling the compound, ensure the following PPE is worn:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use.

-

Protective Clothing: A laboratory coat.

-

Respiratory Protection: When handling the solid outside of a fume hood, a dust mask or a respirator with an appropriate cartridge may be necessary to avoid inhalation.

Experimental Workflow for Aliquoting and Dispensing

This workflow is designed to minimize exposure of the bulk material to the atmosphere.

Caption: A logical workflow for handling and aliquoting the compound.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the sealed container of this compound to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and promote hydrolysis.

-

Inert Atmosphere Preparation: Have a source of dry nitrogen or argon ready. A gentle stream of gas can be directed into the headspace of the container during the brief period it is open.[11]

-

Weighing and Dispensing: In a well-ventilated area or a fume hood, briefly open the container and quickly weigh the desired amount of the solid into a tared, dry receiving vessel. Minimize the time the container is open to the atmosphere.

-

Inert Gas Backfill: Immediately after dispensing, flush the headspace of the primary container with a gentle stream of inert gas for a few seconds to displace any air that has entered.[8]

-

Sealing: Securely seal the primary container immediately. For screw-cap vials, ensure the cap liner is in good condition and provides a tight seal. Parafilm can be wrapped around the cap-vial interface for additional protection against moisture ingress during long-term storage.

-

Storage: Return the sealed primary container to a refrigerator at 2-8°C. The container should be placed in a secondary container and stored in an area designated for chemical reagents, away from light sources.

Long-Term Stability and Re-evaluation

While the protocols outlined above will significantly extend the shelf-life of this compound, it is prudent to periodically re-evaluate the purity of the material, especially for long-term storage or if it is to be used in sensitive, multi-step syntheses.[12][13]

Recommended Re-evaluation Schedule:

| Storage Duration | Recommended Action | Analytical Technique |

| < 1 year | Generally stable if stored correctly. | Visual inspection for color change. |

| 1-3 years | Re-assay purity before use in critical applications. | ¹H NMR, LC-MS |

| > 3 years | Comprehensive purity analysis is recommended. | ¹H NMR, LC-MS, Elemental Analysis |

Expert Insight: A simple ¹H NMR spectrum can often provide a quick assessment of purity. The appearance of new signals, particularly in the aromatic region (indicative of dehalogenation) or a broad peak corresponding to a carboxylic acid proton (indicative of hydrolysis), would signal degradation.

Conclusion

The effective management of this compound is a testament to the principle that meticulous handling and storage are as critical as the synthetic methodology itself. By understanding the inherent chemical liabilities of the molecule—namely the susceptibility of the ester to hydrolysis and the bromo-substituent to dehalogenation—and implementing protocols that mitigate these risks, researchers can ensure the integrity and reactivity of this valuable synthetic intermediate. The adoption of these self-validating procedures will ultimately contribute to the reproducibility and success of complex scientific endeavors.

References

-

Borges, F., et al. (2019). A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. Drug Testing and Analysis, 11(7), 1049-1057. Available at: [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

-

Kharisov, B. I., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3192. Available at: [Link]

-

Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(3), 941. Available at: [Link]

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]

-

ResearchGate. (2016). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3. Available at: [Link]

- Sigma-Aldrich. (n.d.). 2-Bromopyridine Safety Data Sheet.

-

Reddit. (2023). How to store reagents under an inert gas. r/labrats. Available at: [Link]

-

European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. Available at: [Link]

-

ResearchGate. (2021). Improvement of bromide ions on the degradation of sulfamerazine by horseradish peroxidase-H2O2 system and its interaction mechanisms. Available at: [Link]

-

ResearchGate. (2021). Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms. Available at: [Link]

-

ResearchGate. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Available at: [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Available at: [Link]

-

Royal Society of Chemistry. (2022). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A. Available at: [Link]

-

ResearchGate. (2012). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available at: [Link]

-

Preprints.org. (2023). Unlocking Drug Stability: A Statistical Insight Across Accelerated, Intermediate, and Real-Time Conditions. Available at: [Link]

-

OSTI.GOV. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

-

MDPI. (2023). Mechanisms of Atomic Oxygen Erosion in Fluorinated Polyimides Investigated by Molecular Dynamics Simulations. Polymers, 15(18), 3789. Available at: [Link]

-

ResearchGate. (2018). How to work and handle compounds under argon?. Available at: [Link]

-

Zajac, M., et al. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278. Available at: [Link]

-

Cho, Y. B., et al. (1994). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 83(11), 1547-1553. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Available at: [Link]

-

Lorke, D. E., et al. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 69(9), 656-663. Available at: [Link]

-

Photrio.com Photography Forums. (2008). Inert gases for E6 chemical storage. Available at: [Link]

-

ResearchGate. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Available at: [Link]

Sources

- 1. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Kinetics and mechanism of the hydrolysis of methyl pyridyl and methyl quinolyl ketoximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

- 12. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridines

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and advanced organic materials underscores the continuous demand for efficient and versatile synthetic methods to functionalize this heterocycle. Palladium-catalyzed cross-coupling reactions have emerged as a dominant technology for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering unparalleled precision and functional group tolerance.[1][2]

This guide focuses specifically on 6-bromopyridines, a common and commercially available building block. While powerful, the application of palladium catalysis to pyridine substrates is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[3][4][5] Furthermore, the electronic properties and steric environment of the pyridine ring can significantly influence reaction kinetics and outcomes.[6]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind experimental choices, and provides robust, field-tested protocols for the successful execution of key cross-coupling reactions involving 6-bromopyridines.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a general, three-step catalytic cycle.[2] Understanding this cycle is paramount for rational troubleshooting and reaction optimization. The active catalyst is a coordinatively unsaturated Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.

-

Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the 6-bromopyridine. This is often the rate-determining step. The palladium is oxidized from Pd(0) to Pd(II).

-

Transmetalation: The organic group (R²) from a second reagent (the coupling partner, e.g., an organoboron or organotin compound) is transferred to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C or C-X bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[7]

Mechanism Explored

A critical distinction in the Suzuki-Miyaura mechanism is the requirement for a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

Protocol & Optimization

Successful coupling of 6-bromopyridines requires careful selection of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often essential to facilitate the reductive elimination step and prevent product inhibition.

| Parameter | Recommended Choices | Rationale & Causality |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts. Pd(PPh₃)₄ is an active Pd(0) source but can be sensitive to air.[7][9] |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate reductive elimination, a key step for challenging substrates like pyridines. They stabilize the Pd(0) state and prevent catalyst deactivation. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid. K₃PO₄ is often effective for heteroaryl couplings. The choice can significantly impact yield.[7][9] |

| Solvent | Dioxane, Toluene, DMF, often with H₂O | A mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base and facilitating the formation of the boronate complex.[9][10][11] |

| Temperature | 80 - 110 °C | Higher temperatures are typically required to drive the reaction, especially the initial oxidative addition step. |

| Catalyst Load | 1 - 5 mol % | Typical loadings for laboratory scale. Optimization can often reduce this to <1 mol %.[9][12] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 6-phenylpyridine from 6-bromopyridine and phenylboronic acid.

Materials:

-

6-Bromopyridine (1.0 mmol, 158 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Pd(OAc)₂ (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

K₃PO₄ (2.0 mmol, 424 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Oven-dried Schlenk tube with a stir bar

Procedure:

-

Inert Atmosphere Setup: To the oven-dried Schlenk tube, add the Pd(OAc)₂, SPhos, K₃PO₄, and phenylboronic acid.

-

Evacuate and Backfill: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Reagent Addition: Through the septum, add the 1,4-dioxane and water via syringe. Stir the mixture for 5 minutes.

-

Substrate Addition: Add the 6-bromopyridine via syringe.

-

Reaction Execution: Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the consumption of the 6-bromopyridine by TLC or GC-MS (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful method for synthesizing substituted olefins.[13][14][15] Unlike the Suzuki coupling, it does not require an organometallic reagent, instead using the alkene directly.

Mechanism Explored